molecular formula C25H23F3N3NaO2 B610186 Pradigastat sodium CAS No. 956136-98-4

Pradigastat sodium

Cat. No. B610186
M. Wt: 477.46
InChI Key: MUZRGKSNUTWRAF-BHQIMSFRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pradigastat sodium is a novel DGAT-1 inhibitor.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Pradigastat sodium, identified as a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), is primarily engaged in the synthesis of triglycerides in the small intestine. Research has outlined its pharmacokinetics and pharmacodynamics, demonstrating its impact on postprandial triglyceride synthesis. A study highlighted that pradigastat, when administered in various doses, led to a dose-dependent suppression of postprandial triglyceride levels following a high-fat meal. Additionally, it influenced postprandial glucose and insulin levels and increased plasma glucagon-like peptide-1 levels (Meyers, Chen, Majumdar, & Amer, 2015).

QTc Interval Evaluation

In another study, pradigastat's effects on the QTc interval were examined. The study evaluated the safety of pradigastat, especially concerning its potential to prolong the QTc interval, a measure of cardiac function. The results indicated that even at supratherapeutic concentrations, pradigastat did not significantly prolong the QTc interval, suggesting a low risk of dysrhythmias associated with QTc prolongation (Meyers et al., 2016).

Oral Bioavailability and Food Effects

The effect of food on the oral bioavailability of pradigastat was also a subject of research. This study demonstrated that food increased the exposure of pradigastat, although not to a clinically significant degree. Both the 20 mg and 40 mg doses of pradigastat were well-tolerated under fasted or fed conditions, indicating a stable profile of the drug in various dietary conditions (Ayalasomayajula et al., 2015).

Photosensitivity Assessment

Considering a mild phototoxicity signal in preclinical studies, a clinical trial was conducted to assess the risk of photosensitivity in humans. The study concluded that pradigastat did not induce photosensitivity reactions, marking it safe in terms of causing light-induced skin reactions at doses up to 40 mg per day, the highest intended clinical dose (Bauer et al., 2016).

properties

CAS RN

956136-98-4

Product Name

Pradigastat sodium

Molecular Formula

C25H23F3N3NaO2

Molecular Weight

477.46

IUPAC Name

sodium 2-((1r,4r)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetate

InChI

InChI=1S/C25H24F3N3O2.Na/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33;/h5-12,14-17,31H,1-4,13H2,(H,32,33);/q;+1/p-1/t16-,17-;

InChI Key

MUZRGKSNUTWRAF-BHQIMSFRSA-M

SMILES

O=C([O-])C[C@H](CC1)CC[C@@H]1c2ccc(c3ccc(Nc4ccc(C(F)(F)F)nc4)cn3)cc2.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Pradigastat sodium;  LCQ 908ABA;  LCQ-908ABA;  LCQ908ABA;  LCQ 908;  LCQ-908;  LCQ908; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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